N'-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide
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Overview
Description
- is a chemical compound with the following structure:
- It is synthesized via the interaction of pyridoxal-5-phosphate and pyrazin-2-carbohydrazide .
- The compound exhibits stability constants in an aqueous solution at different pH values.
N’-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide: C12H11N5O
.Preparation Methods
Synthetic Routes: The compound can be prepared by reacting pyridoxal-5-phosphate with pyrazin-2-carbohydrazide.
Reaction Conditions: The specific reaction conditions would involve suitable solvents, temperatures, and catalysts.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: Detailed information about major products resulting from these reactions is not explicitly documented.
Scientific Research Applications
Chemistry: The compound could serve as a building block for the synthesis of other molecules.
Biology: It might have applications in biological studies, although specific examples are scarce.
Medicine: Further research is needed to explore potential medicinal uses.
Industry: Industrial applications remain to be explored.
Mechanism of Action
- The exact mechanism by which N’-[(1E)-1-phenylethylidene]pyrazine-2-carbohydrazide exerts its effects is not well-documented.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available.
- Further research could identify related compounds and highlight the uniqueness of this one.
Properties
Molecular Formula |
C13H12N4O |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-10(11-5-3-2-4-6-11)16-17-13(18)12-9-14-7-8-15-12/h2-9H,1H3,(H,17,18)/b16-10+ |
InChI Key |
SHXXDOVTHJNLHY-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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